Ethyl 4-cyclobutyl-4-oxobutanoate
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Overview
Description
Ethyl 4-cyclobutyl-4-oxobutanoate is an organic compound with the molecular formula C10H16O3 It is a member of the ester family, characterized by the presence of an ethyl group attached to a 4-cyclobutyl-4-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyclobutyl-4-oxobutanoate typically involves the esterification of 4-cyclobutyl-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclobutyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.
Major Products
Oxidation: 4-cyclobutyl-4-oxobutanoic acid.
Reduction: 4-cyclobutyl-4-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyclobutyl-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-cyclobutyl-4-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These interactions can affect various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyclobutyl-3-oxobutanoate: Similar in structure but differs in the position of the keto group.
Ethyl 4-chloro-3-oxobutanoate: Contains a chlorine atom, which alters its reactivity and applications.
Ethyl 4-hydroxybutanoate: Lacks the cyclobutyl group, resulting in different chemical properties.
Uniqueness
Ethyl 4-cyclobutyl-4-oxobutanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound for specific synthetic applications.
Properties
CAS No. |
898776-12-0 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 4-cyclobutyl-4-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)7-6-9(11)8-4-3-5-8/h8H,2-7H2,1H3 |
InChI Key |
UCMAHFMOIJCKKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C1CCC1 |
Origin of Product |
United States |
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